4-[2-(Dimethylamino)ethylamino]-3-benzo[h]quinolinecarboxylic acid ethyl ester
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Overview
Description
4-[2-(dimethylamino)ethylamino]-3-benzo[h]quinolinecarboxylic acid ethyl ester is an aminoquinoline.
Scientific Research Applications
Antioxidant and Antibacterial Properties
- Phenolic esters and amides of related quinoline compounds have been synthesized and evaluated for their in vitro antioxidant and antibacterial activity. Some synthesized compounds exhibited good chelating ability with Fe+2 ions and showed promising scavenging activity with DPPH free radicals. Additionally, these compounds demonstrated potent antibacterial activities against various bacteria including Enterococcus sp and Staphylococcus aureus (Shankerrao, Bodke, & Mety, 2013).
Cytotoxic Properties
- Carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally similar to the subject compound, have shown potent cytotoxic properties. They were tested for growth inhibitory properties against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia. Most compounds were effective cytotoxins, indicating their potential use in cancer therapy (Deady et al., 2003).
Synthesis and Structural Applications
- The synthesis of quinolinecarboxylate esters, which are important in several drug compounds, has been explored. These compounds have been prepared using various synthetic methods, indicating their applicability in drug development and chemical synthesis (Bunce, Lee, & Grant, 2011).
Fluorescent Properties
- Certain dimethylamino derivatives of benzo[h]quinoline, similar in structure to the queried compound, have been examined for their fluorescent properties. These compounds display luminescence in the visible region, which could be useful in various applications such as imaging and sensing (Pozharskii et al., 2016).
properties
Molecular Formula |
C20H23N3O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
ethyl 4-[2-(dimethylamino)ethylamino]benzo[h]quinoline-3-carboxylate |
InChI |
InChI=1S/C20H23N3O2/c1-4-25-20(24)17-13-22-18-15-8-6-5-7-14(15)9-10-16(18)19(17)21-11-12-23(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,21,22) |
InChI Key |
SBHIFTIUVDWWMO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCN(C)C)C=CC3=CC=CC=C32 |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCN(C)C)C=CC3=CC=CC=C32 |
solubility |
36.3 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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